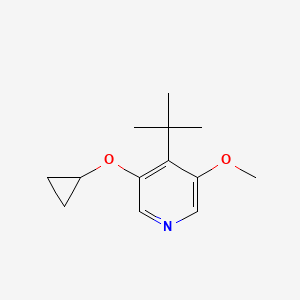
(9E,12E)-N-(1-phenylethyl)octadeca-9,12-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9E,12E)-N-(1-phenylethyl)octadeca-9,12-dienamide is a synthetic organic compound characterized by its unique structure, which includes a phenylethyl group attached to an octadecadienamide backbone
Preparation Methods
The synthesis of (9E,12E)-N-(1-phenylethyl)octadeca-9,12-dienamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadeca-9,12-dienoic acid and 1-phenylethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
(9E,12E)-N-(1-phenylethyl)octadeca-9,12-dienamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others, using reagents such as halogens or alkylating agents.
Scientific Research Applications
(9E,12E)-N-(1-phenylethyl)octadeca-9,12-dienamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Industry: The compound is utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (9E,12E)-N-(1-phenylethyl)octadeca-9,12-dienamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(9E,12E)-N-(1-phenylethyl)octadeca-9,12-dienamide can be compared with other similar compounds, such as:
Hydroxymethyl pyrrolidines: These compounds also exhibit biological activity and are used in various therapeutic applications.
Substituted nitrogen heterocyclic derivatives: These compounds share structural similarities and are studied for their potential pharmacological properties.
The uniqueness of this compound lies in its specific structure and the resulting properties, which differentiate it from other related compounds.
Properties
Molecular Formula |
C26H41NO |
|---|---|
Molecular Weight |
383.6 g/mol |
IUPAC Name |
(9E,12E)-N-(1-phenylethyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C26H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(28)27-24(2)25-21-18-17-19-22-25/h7-8,10-11,17-19,21-22,24H,3-6,9,12-16,20,23H2,1-2H3,(H,27,28)/b8-7+,11-10+ |
InChI Key |
RWIUTHWKQHRQNP-ZDVGBALWSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NC(C)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


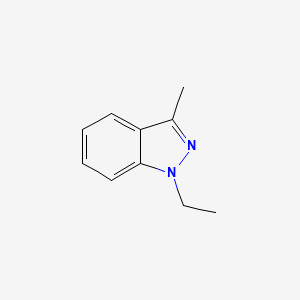
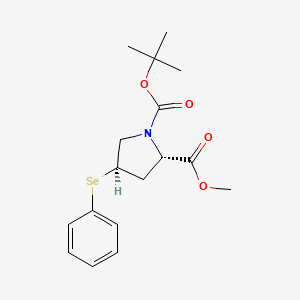
![2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B14806693.png)

![7-Bromo-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14806710.png)
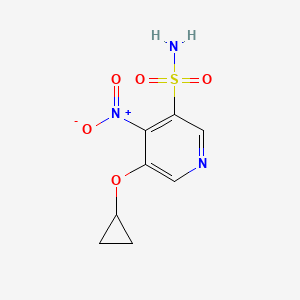
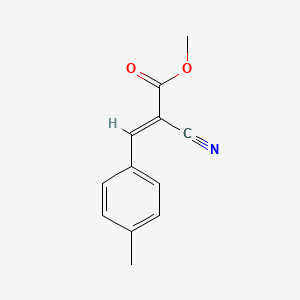
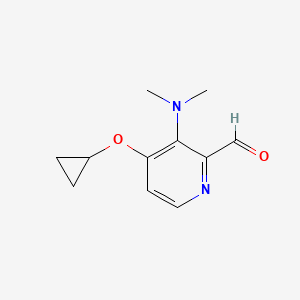
![N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B14806724.png)
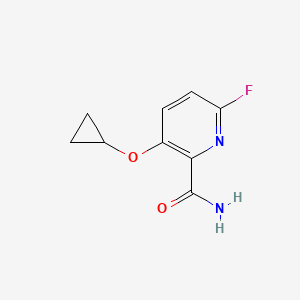
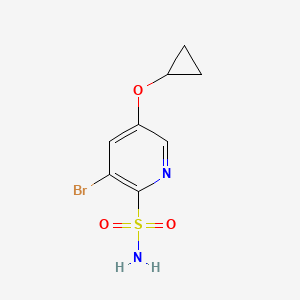
![Ethyl 4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14806732.png)
![5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14806739.png)
